6-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide
Description
6-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide is a thiazolidinone-based compound characterized by a Z-configuration benzylidene substituent at the 5-position of the thiazolidinone core, a 4-chlorophenyl group, and a hexanamide linker terminating in a 1,3-thiazol-2-yl moiety. Thiazolidinones are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen, widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The hexanamide chain may contribute to solubility and pharmacokinetic properties, while the terminal thiazole ring introduces additional hydrogen-bonding and π-π stacking interactions .
This compound’s synthesis likely involves condensation of a 4-chlorobenzaldehyde derivative with a thiazolidinone precursor, followed by functionalization of the hexanamide linker. Characterization methods include IR (C=O and C=S stretches at ~1670–1740 cm⁻¹ and ~670–740 cm⁻¹, respectively), ¹H/¹³C NMR (aromatic protons and methylene signals), and mass spectrometry .
Properties
Molecular Formula |
C19H18ClN3O2S3 |
|---|---|
Molecular Weight |
452.0 g/mol |
IUPAC Name |
6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide |
InChI |
InChI=1S/C19H18ClN3O2S3/c20-14-7-5-13(6-8-14)12-15-17(25)23(19(26)28-15)10-3-1-2-4-16(24)22-18-21-9-11-27-18/h5-9,11-12H,1-4,10H2,(H,21,22,24)/b15-12- |
InChI Key |
LQNUBLRCLFVCCT-QINSGFPZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=NC=CS3)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=NC=CS3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide typically involves multiple steps. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-haloketones to form the thiazolidine ring. The final step involves the coupling of the thiazolidine derivative with a thiazole-containing amine under appropriate conditions .
Chemical Reactions Analysis
Key Steps:
-
Thiazolidinone Core Formation :
-
Introduction of 4-Chlorobenzylidene Group :
-
Amide Coupling with 1,3-Thiazol-2-amine :
Reaction Conditions and Yields
Data from analogous syntheses are summarized below:
Thioxo Group (-S):
-
Nucleophilic substitution : The thioxo group participates in alkylation or arylation reactions with electrophiles (e.g., alkyl halides) .
-
Oxidation : Reacts with H₂O₂ or mCPBA to form sulfoxide/sulfone derivatives, altering biological activity .
Benzylidene Moiety:
-
Photoisomerization : UV irradiation induces Z→E isomerization, confirmed by NMR .
-
Hydrolysis : Acidic conditions (HCl/MeOH) cleave the benzylidene group to regenerate the parent thiazolidinone .
Amide Bond:
-
Hydrolysis : Resistant to basic conditions but cleaved by strong acids (e.g., 6M HCl, reflux) .
-
Stability : Stable under physiological pH (7.4), critical for pharmacokinetics .
Analytical Characterization
-
NMR :
-
Mass Spectrometry :
Stability and Degradation
-
Light Sensitivity : Benzylidene isomerization occurs under UV light; storage in amber vials recommended .
Key Challenges
Scientific Research Applications
Research has indicated that thiazolidinone derivatives exhibit a range of biological activities, including:
- Antimicrobial Properties : Studies have shown that compounds similar to thiazolidinones can inhibit the growth of various bacterial strains. For instance, thiazolidinones have been evaluated for their effectiveness against antibiotic-resistant bacteria, showcasing potential as new antimicrobial agents .
- Anticancer Activity : Thiazolidinone derivatives have been investigated for their anticancer properties. The compound has been noted for its ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes, which can be beneficial in treating chronic inflammatory diseases .
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the thiazolidinone structure enhanced antimicrobial efficacy. The compound 6-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide was among those tested, showing significant inhibition against Staphylococcus aureus and Escherichia coli .
Anticancer Research
In another study focusing on anticancer properties, researchers synthesized several thiazolidinone derivatives and tested them against human cancer cell lines. The compound demonstrated a notable ability to inhibit cell proliferation and induce cell cycle arrest at the G1 phase. This suggests its potential as a lead compound for further development in cancer therapy .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes critical for bacterial cell wall synthesis or interfere with DNA replication in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit structural diversity, with variations in substituents, linker chains, and terminal groups influencing biological activity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Selected Thiazolidinone Derivatives
*Calculated using ChemDraw.
Key Insights:
Substituent Effects: The 4-chlorobenzylidene group in the target compound is shared with , enhancing electrophilicity and target affinity compared to non-halogenated analogs (e.g., benzylidene in ). Linker Length: The hexanamide chain in the target compound provides greater flexibility and solubility compared to shorter acetamide or propanamide linkers in . Terminal Groups: The 1,3-thiazol-2-yl terminus may improve metabolic stability compared to phenyl or benzamide groups in due to reduced susceptibility to oxidative degradation.
Biological Activity Trends: Thiazolidinones with 4-chlorophenyl substituents (e.g., ) often show enhanced antimicrobial and anticancer activity compared to non-halogenated analogs, likely due to increased membrane penetration and target binding . Compounds with thiadiazine cores (e.g., ) exhibit broader antimicrobial activity but lower cytotoxicity than thiazolidinones, suggesting core structure influences selectivity .
Synthetic Methodologies: The target compound’s synthesis aligns with methods in , involving condensation of aldehydes with thiazolidinone precursors. Cyclization reactions using ammonium acetate or thiomalic acid (e.g., ) are common for forming thiazolidinone or thiadiazine cores.
Table 2: Pharmacokinetic and Physicochemical Properties
Research Findings and Implications
- Structural Optimization : The target compound’s hexanamide linker and thiazole terminus may balance lipophilicity and solubility, addressing limitations of shorter-chain analogs .
- Unmet Data Gaps: No direct biological data for the target compound is available in the evidence.
- Crystallographic Characterization: Tools like SHELXL and ORTEP-3 are critical for resolving Z/E configurations in benzylidene-thiazolidinones, ensuring structural accuracy .
Biological Activity
The compound 6-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide is a thiazolidine derivative with potential biological activity. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 368.9 g/mol . The structure includes a thiazolidine core substituted with a chlorobenzylidene group and a thiazole moiety, which are critical for its biological activity .
Antitumor Activity
Research has shown that thiazolidine derivatives exhibit significant antitumor properties. For instance, compounds similar to the one have been evaluated for their inhibitory effects on various cancer cell lines. In a study involving multiple cell lines (HuH7 D12, MDA-MB 231, Caco 2), certain derivatives demonstrated micromolar inhibition against specific kinases such as HsCDK5-p25 and SsCK1 , indicating their potential as anticancer agents .
| Compound | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| 9j | HuH7 D12 | 1.4 | CK1 Inhibition |
| 9n | MDA-MB 231 | 2.0 | CK1 Inhibition |
Antibacterial Activity
The compound also shows promising antibacterial properties. A related study found that thiazolidine derivatives exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The presence of chlorine on the phenyl ring enhanced antibacterial activity, achieving inhibition rates up to 91.66% .
| Compound | Bacteria Tested | % Inhibition |
|---|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 88.46% |
| S. aureus | 91.66% |
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : It selectively inhibits cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Antioxidant Properties : Thiazolidine derivatives have shown potential in scavenging free radicals, contributing to their anticancer and antibacterial effects .
- Tautomerization : The tautomeric forms of thiazolidines may influence their reactivity and biological interactions, potentially enhancing their efficacy against various targets .
Case Studies
A notable case study examined the efficacy of thiazolidine derivatives in treating glioma cells, where compounds demonstrated significant cytotoxicity through apoptosis induction and cell cycle arrest . Another study highlighted the effectiveness of these compounds in inhibiting tumor growth in xenograft models.
Q & A
Q. What is the standard synthetic route for preparing this compound?
The synthesis involves a multi-step condensation reaction. First, 3-(4-hydroxyphenyl)thiosemicarbazide reacts with chloroacetic acid and sodium acetate in a DMF-acetic acid solvent system under reflux to form the thiazolidinone core. Subsequent Z-selective benzylidene introduction is achieved using 4-chlorobenzaldehyde, followed by coupling with N-(1,3-thiazol-2-yl)hexanamide via nucleophilic substitution or amidation . Purification typically involves recrystallization from DMF-ethanol mixtures to isolate the stereochemically pure (Z)-isomer .
Q. How is the stereochemical configuration (Z/E) of the benzylidene group confirmed?
The Z-configuration is confirmed via -NMR analysis: the coupling constant () between the benzylidene proton and the adjacent thiazolidinone ring proton is typically <12 Hz, consistent with a cis (Z) arrangement. Additional validation can be performed using NOESY spectroscopy to detect spatial proximity between the 4-chlorophenyl and thioxo-thiazolidinone groups .
Q. What in vitro biological activities have been reported for this compound?
Preliminary studies on analogous thiazolidinone derivatives show antimicrobial activity against Staphylococcus aureus (MIC: 8–16 µg/mL) and Candida albicans (MIC: 32 µg/mL), as well as anti-inflammatory effects in murine models (30–40% edema inhibition at 50 mg/kg) . Specific data for this compound may require validation using standardized broth microdilution (CLSI guidelines) and carrageenan-induced paw edema assays.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity?
- Solvent optimization : Replacing acetic acid with propionic acid increases electrophilicity of the carbonyl, enhancing benzylidene condensation efficiency (yield improvement: ~15%) .
- Catalysis : Adding piperidine (10 mol%) as a base accelerates imine formation, reducing reaction time from 6 h to 2 h .
- Temperature control : Microwave-assisted synthesis (80°C, 30 min) improves regioselectivity for the Z-isomer (95:5 Z:E ratio) compared to conventional reflux .
Q. What computational approaches are used to predict reactivity and design novel derivatives?
Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model the electronic effects of substituents on the thiazolidinone ring, predicting reactivity at the C5 benzylidene position. Molecular docking (AutoDock Vina) screens derivatives against E. coli DNA gyrase (PDB: 1KZN) to prioritize synthesis . Reaction path sampling via COMSOL Multiphysics integrates quantum mechanics to optimize solvent and catalyst combinations .
Q. How to resolve discrepancies in biological activity data across studies?
- Assay standardization : Discrepancies in MIC values may arise from variations in inoculum size (e.g., 1×10 vs. 1×10 CFU/mL). Replicate testing under CLSI/M07-A9 guidelines is recommended .
- Purity validation : Use HPLC-MS (C18 column, 0.1% TFA in acetonitrile/water) to confirm compound purity (>95%). Impurities >5% (e.g., E-isomer byproducts) can skew bioactivity .
Q. How do substituents on the benzylidene and thiazole rings influence activity?
- Benzylidene para-substituents : Electron-withdrawing groups (e.g., -Cl, -NO) enhance antimicrobial activity (MIC reduction by 50% vs. -OCH) due to increased electrophilicity at the thiazolidinone C4 carbonyl .
- Thiazole modifications : Adding a methyl group at the thiazole C4 position improves metabolic stability (t increase from 2 h to 4.5 h in rat liver microsomes) but reduces solubility (logP increase from 2.1 to 3.4) .
Q. What techniques address characterization challenges due to tautomerism?
- Variable-temperature NMR : Heating to 60°C in DMSO-d suppresses tautomeric exchange, resolving split signals for the thioxo and carbonyl groups .
- X-ray crystallography : Single-crystal analysis confirms the dominance of the 4-oxo-2-thioxo tautomer in the solid state (bond length: C=O at 1.21 Å, C=S at 1.67 Å) .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
